4-Methoxy-4-amino-2-pentanol
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Overview
Description
4-Methoxy-4-amino-2-pentanol is an organic compound with the molecular formula C6H15NO2 It is a derivative of pentanol, featuring both methoxy and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-amino-2-pentanol can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-pentanone with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-amino-2-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methoxy-4-amino-2-pentanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-amino-2-pentanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4-methyl-2-pentanol: Similar in structure but with a methyl group instead of an amino group.
4-Amino-2-pentanol: Lacks the methoxy group, making it less versatile in certain reactions.
2-Methoxy-5-aminopentane: Different positioning of functional groups, leading to different chemical properties.
Uniqueness
4-Methoxy-4-amino-2-pentanol is unique due to the presence of both methoxy and amino groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
CAS No. |
64011-44-5 |
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Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
4-amino-4-methoxypentan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-5(8)4-6(2,7)9-3/h5,8H,4,7H2,1-3H3 |
InChI Key |
BJTHUIGHIKEJLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(N)OC)O |
Origin of Product |
United States |
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